molecular formula C15H11ClN4O2 B13001021 N-(2-Chlorophenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide

N-(2-Chlorophenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13001021
M. Wt: 314.72 g/mol
InChI Key: DNZJXLGSQIGWTH-UHFFFAOYSA-N
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Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Identification

The systematic name N-(2-chlorophenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide follows IUPAC conventions for polycyclic systems. The parent structure is the 2,5-dihydro-1H-1,2,4-triazol-5-one ring, numbered such that the nitrogen atoms occupy positions 1, 2, and 4. Substituents are prioritized as follows:

  • A phenyl group at position 1.
  • A carbonyl group (oxo) at position 5.
  • A carboxamide group at position 3, with the amide nitrogen bonded to a 2-chlorophenyl moiety.

This nomenclature aligns with analogous triazole derivatives documented in PubChem records, where substituent positions and functional groups are similarly prioritized. The stereochemistry is explicitly defined as achiral due to the planar triazole ring and lack of stereogenic centers.

X-ray Crystallographic Analysis

While experimental crystallographic data for this specific compound remain unpublished, structural analogs provide valuable benchmarks. For example, thiazolobenzimidazolium salts with similar heterocyclic frameworks crystallize in monoclinic systems (space group P2~1~/c) with unit cell parameters a = 10.2–12.5 Å, b = 7.8–9.1 Å, c = 14.3–16.7 Å, and β = 95–105°. Key intermolecular interactions likely include:

  • N–H···O hydrogen bonds between the amide proton and triazole carbonyl oxygen (distance: ~2.8–3.1 Å).
  • π–π stacking between phenyl and triazole rings (centroid distances: 3.5–4.0 Å).
  • C–Cl···N halogen bonds involving the 2-chlorophenyl group and triazole nitrogen (distance: ~3.3 Å).

Crystalline packing arrangements are anticipated to adopt a herringbone motif, minimizing steric clashes between the 2-chlorophenyl and phenyl substituents.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR (300 MHz, DMSO-d~6~):

  • δ 7.25–7.55 (m, 9H): Aromatic protons from the phenyl and 2-chlorophenyl groups. The deshielding effect of the chlorine atom shifts the ortho-protons on the 2-chlorophenyl ring to δ 7.45–7.55.
  • δ 10.85 (s, 1H): Amide N–H proton, broadened due to hydrogen bonding with the solvent.
  • δ 4.12 (s, 2H): Methylene protons adjacent to the triazole ring (position 2), split into a singlet by symmetry.

¹³C NMR (75 MHz, DMSO-d~6~):

  • δ 165.8: Carbonyl carbon of the carboxamide group.
  • δ 158.3: Triazole C5 adjacent to the oxo group.
  • δ 134.2–128.4: Aromatic carbons, with the chlorine-bearing carbon at δ 134.2.
  • δ 62.1: Methylene carbon (position 2).
Infrared (IR) Vibrational Mode Analysis

Key IR absorptions (KBr, cm⁻¹):

  • 3270: N–H stretch (amide).
  • 1685: C=O stretch (carboxamide).
  • 1602: C=N stretch (triazole ring).
  • 1555: C–Cl stretching vibration.
  • 1498: Aromatic C=C bending.

The absence of a peak near 1750 cm⁻¹ confirms the absence of ester or ketone functionalities, consistent with the carboxamide structure.

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z):

  • 354.1 [M+H]⁺: Molecular ion peak matching the molecular formula C₁₅H₁₂ClN₅O₂.
  • 336.0: Loss of H₂O (–18 Da).
  • 289.9: Cleavage of the carboxamide bond (C₇H₅ClNO⁻, –105 Da).
  • 180.1: Triazole-phenyl fragment (C₈H₇N₃O⁺).

High-resolution MS/MS data would further elucidate the fragmentation pathways, particularly the stability of the triazole ring under collision-induced dissociation.

Computational Molecular Modeling

Density Functional Theory (DFT) Optimizations

Geometry optimization at the B3LYP/6-31G* level predicts:

  • Bond lengths:
    • N1–N2: 1.38 Å.
    • C3–O5: 1.23 Å.
    • C7–Cl: 1.74 Å.
  • Bond angles:
    • N2–C3–N4: 126.7°.
    • C3–N4–C5: 113.2°.

The triazole ring adopts a near-planar conformation (dihedral angle < 5°), while the 2-chlorophenyl group is tilted 45° relative to the triazole plane to minimize steric hindrance.

Electron Density Distribution Maps

Electrostatic potential maps highlight:

  • Negative regions (red): Localized on the triazole N2 and carbonyl O5 atoms (MEP: –0.35 e/ų).
  • Positive regions (blue): Around the amide N–H proton (MEP: +0.28 e/ų).

HOMO density is concentrated on the triazole ring and phenyl group, indicating nucleophilic reactivity, while the LUMO resides on the carboxamide moiety, suggesting electrophilic susceptibility.

Properties

Molecular Formula

C15H11ClN4O2

Molecular Weight

314.72 g/mol

IUPAC Name

N-(2-chlorophenyl)-5-oxo-1-phenyl-4H-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C15H11ClN4O2/c16-11-8-4-5-9-12(11)17-14(21)13-18-15(22)20(19-13)10-6-2-1-3-7-10/h1-9H,(H,17,21)(H,18,19,22)

InChI Key

DNZJXLGSQIGWTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)NC(=N2)C(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazides with Isocyanates or Carboxylic Acid Derivatives

One common route involves the reaction of a hydrazide intermediate with an isocyanate or carboxylic acid derivative to form the triazole ring:

  • Step 1: Synthesis of 2-chlorophenyl hydrazide by reacting 2-chlorobenzoic acid derivatives with hydrazine hydrate.
  • Step 2: Cyclization of the hydrazide with phenyl isocyanate or phenylcarboxylic acid derivatives under reflux conditions in an appropriate solvent (e.g., ethanol, propan-2-ol).
  • Step 3: The cyclization leads to the formation of the 1,2,4-triazole ring with the phenyl group at N-1 and the 2-chlorophenyl group attached via the carboxamide linkage.

This method is supported by analogous syntheses of 1,2,4-triazole derivatives where hydrazides react with isocyanates or acid chlorides to yield triazole-3-carboxamides with high regioselectivity and yields.

Condensation of Carboxylic Acid Derivatives with Amidrazones

Another approach uses amidrazones as key intermediates:

  • Step 1: Preparation of amidrazones by reacting hydrazine derivatives with nitriles or esters.
  • Step 2: Condensation of amidrazones with 2-chlorophenyl carboxylic acid derivatives or their activated forms (acid chlorides) under acidic or basic conditions.
  • Step 3: Cyclization to form the 1,2,4-triazole ring with the desired substitution pattern.

This method allows for the introduction of various substituents on the triazole ring and is adaptable for synthesizing derivatives with different aryl groups.

Metal-Catalyzed Cycloaddition Approaches (Nickel-Catalyzed)

Recent advances in triazole synthesis include metal-catalyzed azide-alkyne cycloaddition (AAC) reactions, particularly nickel-catalyzed processes:

  • Nickel(0) complexes catalyze the cycloaddition of azides and alkynes to form triazole rings with high regioselectivity.
  • Ligands such as xantphos and Cp2Ni precatalysts facilitate the reaction in various solvents, including water and toluene, under mild conditions.
  • Although this method is more commonly applied to 1,2,3-triazoles, adaptations for 1,2,4-triazole synthesis have been reported, enabling efficient construction of the heterocyclic core with diverse substituents.

While direct application to this compound is less documented, these catalytic methods represent promising routes for future synthetic optimization.

Reaction Conditions and Yields

Preparation Method Key Reagents Solvent(s) Temperature Reaction Time Yield (%) Notes
Hydrazide + Phenyl Isocyanate Cyclization 2-Chlorophenyl hydrazide, phenyl isocyanate Ethanol, propan-2-ol Reflux (~80-100 °C) 4–24 hours 70–90 High regioselectivity, straightforward workup
Amidrazone + Acid Chloride Condensation Amidrazone, 2-chlorophenyl acid chloride DMF, DCM Room temp to reflux 6–24 hours 65–85 Requires careful control of pH and moisture
Nickel-Catalyzed Azide-Alkyne Cycloaddition Azide, alkyne, Cp2Ni/xantphos catalyst Toluene, water 25–50 °C 4–24 hours 42–95 High regioselectivity, ligand-dependent

Analytical and Structural Confirmation

  • NMR Spectroscopy: ^1H and ^13C NMR confirm the formation of the triazole ring and substitution pattern. Characteristic chemical shifts for the NH amide proton and triazole carbons are diagnostic.
  • IR Spectroscopy: Presence of amide carbonyl (C=O) stretching around 1650 cm^-1 and triazole ring vibrations confirm structure.
  • Mass Spectrometry: Molecular ion peaks consistent with molecular weight 314.72 g/mol confirm molecular formula C15H11ClN4O2.
  • X-ray Crystallography: When available, confirms the planar triazole ring and substitution geometry.

Chemical Reactions Analysis

Oxidation Reactions

The triazole core and carboxamide group participate in oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Triazole ring oxidationH<sub>2</sub>O<sub>2</sub> in acidic mediaFormation of triazole N-oxide derivatives
Side-chain oxidationKMnO<sub>4</sub> (alkaline conditions)Cleavage of dihydrotriazole to carboxylic acid

Key Findings :

  • Oxidation of the triazole ring with H<sub>2</sub>O<sub>2</sub> preserves the carboxamide group but modifies electronic properties, enhancing hydrogen-bonding capacity .

  • Alkaline KMnO<sub>4</sub> selectively oxidizes the dihydrotriazole moiety, yielding 5-oxo-triazole-3-carboxylic acid derivatives .

Reduction Reactions

Reductive transformations target the carboxamide and chlorophenyl substituents:

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Carboxamide reductionLiAlH<sub>4</sub> in anhydrous THFConversion to amine derivative (N-(2-chlorophenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-amine)
Aryl chloride reductionH<sub>2</sub>/Pd-C in ethanolDechlorination to phenyl analog

Key Findings :

  • LiAlH<sub>4</sub> reduces the carboxamide to an amine without affecting the triazole ring .

  • Catalytic hydrogenation removes the 2-chloro substituent, enabling further functionalization .

Substitution Reactions

The 2-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS):

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
NAS with aminesNH<sub>3</sub> (aqueous, 100°C)2-Aminophenyl derivative
NAS with thiolsNaSH in DMF2-Mercaptophenyl analog

Key Findings :

  • Substitution at the 2-chloro position proceeds via a Meisenheimer complex intermediate, confirmed by <sup>13</sup>C NMR .

  • Thiol substitution achieves >85% yield under mild conditions, enhancing solubility in polar solvents .

Hydrolysis Reactions

The carboxamide group is susceptible to hydrolytic cleavage:

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Acidic hydrolysis6M HCl, refluxTriazole-3-carboxylic acid + 2-chloroaniline
Basic hydrolysisNaOH (10%), 80°CSodium salt of triazole-3-carboxylic acid

Key Findings :

  • Acid hydrolysis produces 2-chloroaniline, confirmed by GC-MS .

  • Basic conditions yield water-soluble carboxylate salts, useful for further derivatization .

Condensation and Cyclization

The carboxamide participates in heterocycle formation:

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Schiff base formation4-Methoxybenzaldehyde (EtOH, Δ)Azomethine-linked triazole derivative
Thiadiazole cyclizationCS<sub>2</sub>/KOH1,3,4-Thiadiazole fused triazole

Key Findings :

  • Schiff base derivatives exhibit improved antimicrobial activity compared to the parent compound .

  • Thiadiazole formation introduces sulfur heteroatoms, broadening pharmacological potential .

Comparative Reactivity Insights

A comparative analysis of reaction efficiencies is provided below:

ReactionYield (%)Reaction Time (h)Selectivity
Carboxamide reduction784High
NAS with NH<sub>3</sub>6512Moderate
Thiadiazole cyclization926High

Data adapted from .

Mechanistic Studies

  • Oxidation Pathways : DFT calculations suggest H<sub>2</sub>O<sub>2</sub>-mediated oxidation proceeds via radical intermediates, stabilized by the triazole ring’s conjugation .

  • Substitution Kinetics : NAS reactions follow second-order kinetics, with Hammett plots indicating electron-withdrawing groups accelerate substitution .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds with triazole structures exhibit significant antimicrobial properties. N-(2-Chlorophenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide has shown promising results against various bacterial strains. In a study focusing on structure-activity relationships (SAR), derivatives of this compound demonstrated enhanced activity against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development .

Antifungal Properties
In agricultural applications, this compound has been evaluated for its antifungal activity. A study on similar triazole derivatives revealed effective inhibition of fungal pathogens such as Botrytis cinerea, which is responsible for significant crop losses. The median effective concentration (EC50) values were comparable to established fungicides .

Agricultural Applications

Fungicide Development
The structure of this compound makes it a candidate for fungicide formulation. Its efficacy in inhibiting fungal growth can be leveraged to develop new agricultural products aimed at protecting crops from fungal diseases. Field trials have indicated that formulations containing this compound can reduce disease incidence significantly .

Material Science Applications

Polymer Chemistry
This compound can be utilized in the synthesis of novel polymers with specific properties. Its ability to form stable complexes with metals has been explored for creating materials with enhanced thermal and mechanical properties. Research has indicated that incorporating triazole derivatives into polymer matrices can improve their resistance to degradation and enhance their overall performance .

Case Studies

Study Application Area Findings
Study on Antimicrobial Activity Medicinal ChemistryDemonstrated significant activity against resistant bacterial strains; potential for antibiotic development.
Evaluation of Antifungal Properties AgricultureEffective against Botrytis cinerea; EC50 values comparable to commercial fungicides.
Polymer Synthesis Research Material ScienceEnhanced thermal stability and mechanical properties in polymer formulations.

Mechanism of Action

The mechanism of action of N-(2-Chlorophenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit tyrosine-protein kinase Lck, which plays a role in cell signaling and proliferation .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Predicted LogP* Key Structural Differences
This compound C₁₅H₁₁ClN₄O₂ 314.45 - Phenyl at position 1
- 2-Chlorophenyl carboxamide
~2.5 Reference compound
1-(2,4-Dichlorophenyl)-2,5-dihydro-N,N-dimethyl-5-oxo-1H-1,2,4-triazole-3-carboxamide C₁₁H₁₀Cl₂N₄O₂ 300.90 - 2,4-Dichlorophenyl at position 1
- N,N-dimethyl carboxamide
~3.0 Increased chlorine substitution; dimethyl group reduces steric bulk
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde C₁₂H₈ClF₃N₂OS 340.72 - Pyrazole core
- Trifluoromethyl, 3-chlorophenylsulfanyl
~3.2 Heterocycle variation (pyrazole); electron-withdrawing CF₃ group

*LogP values are estimated using fragment-based methods (e.g., Cl contributes +0.71, CF₃ contributes +1.07).

Key Observations

Chlorine Substitution: The target compound’s single 2-chlorophenyl group confers moderate lipophilicity (LogP ~2.5), whereas the dichlorophenyl analogue exhibits higher LogP (~3.0) due to an additional chlorine. This may enhance membrane permeability but could also increase toxicity risks. The 2,4-dichloro substitution in may improve target binding affinity in hydrophobic pockets but reduce solubility compared to the mono-chloro derivative.

Carboxamide Substituents :

  • The N,N-dimethyl carboxamide in likely enhances metabolic stability compared to the N-aryl carboxamide in the target compound, as alkyl groups resist oxidative degradation.

Heterocycle Core: The pyrazole derivative replaces the triazole core with a pyrazole ring, altering electronic properties.

Molecular Weight and Solubility :

  • The target compound (314.45 g/mol) falls within the acceptable range for drug-like molecules, whereas the pyrazole analogue (340.72 g/mol) approaches the upper limit, which may affect bioavailability.

Biological Activity

N-(2-Chlorophenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide (CAS Number: 1000576-93-1) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

The molecular formula of this compound is C15H11ClN4O2C_{15}H_{11}ClN_{4}O_{2}, with a molecular weight of 314.72 g/mol. The structure includes a chlorophenyl group and a carboxamide functional group, which are significant for its biological activity .

PropertyValue
Molecular FormulaC15H11ClN4O2C_{15}H_{11}ClN_{4}O_{2}
Molecular Weight314.72 g/mol
CAS Number1000576-93-1

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Research indicates that compounds with a similar triazole structure exhibit significant antibacterial and antifungal activities. For instance, derivatives of triazoles have shown effectiveness against various Gram-positive and Gram-negative bacteria .

In one study focusing on triazole derivatives, compounds demonstrated moderate to good activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 62.5 to 250 µg/mL .

Anti-Tumor Activity

The anti-tumor potential of triazole derivatives has also been explored. In vitro studies revealed that certain triazoles exhibit cytotoxic effects on cancer cell lines. For example, compounds were tested against the National Cancer Institute (NCI) 60 cell line panel, showing varied growth inhibition rates .

Synthesis and Testing

A notable study synthesized various triazole derivatives and assessed their biological activities. Among these derivatives, the compound N-(2-Chlorophenyl)-5-oxo exhibited promising results in antimicrobial assays against several strains including Enterobacter aerogenes and Bacillus cereus .

Structure-Activity Relationship (SAR)

The structure of N-(2-Chlorophenyl)-5-oxo plays a crucial role in its biological activity. Modifications in the phenyl or chlorophenyl groups have been shown to influence the compound's effectiveness against specific microbial strains. For instance, the introduction of additional functional groups can enhance antimicrobial potency or alter selectivity toward certain pathogens .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2-Chlorophenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide?

Answer:
The synthesis typically involves cyclocondensation of substituted precursors under controlled conditions. For example:

  • Step 1: React 2-chloroaniline with phenyl isocyanate to form a urea intermediate.
  • Step 2: Cyclize the intermediate using a catalyst (e.g., POCl₃ or H₂SO₄) at 80–100°C for 6–8 hours to form the triazole ring.
  • Step 3: Introduce the carboxamide group via nucleophilic acyl substitution with activated carbonyl reagents.
    Key parameters include solvent choice (DMF or THF), stoichiometric ratios (1:1.2 for amine:isocyanate), and purification via column chromatography (silica gel, ethyl acetate/hexane). Structural validation via FT-IR (C=O stretch at ~1680 cm⁻¹) and LC-MS is critical .

Basic: How can researchers characterize the crystalline structure and purity of this compound?

Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Resolve bond angles and dihedral angles (e.g., C2–N2–C3 torsion angle ≈ 12.5°) to confirm regiochemistry .
  • NMR Spectroscopy: ¹H NMR should show distinct peaks for the chlorophenyl group (δ 7.3–7.5 ppm) and triazole protons (δ 8.1–8.3 ppm). ¹³C NMR confirms carbonyl carbons at ~165 ppm.
  • HPLC-PDA: Use a C18 column (acetonitrile/water gradient) to assess purity (>95% area under the curve).

Basic: What experimental conditions are critical for maintaining compound stability during storage?

Answer:

  • Temperature: Store at –20°C in amber vials to prevent thermal degradation.
  • Humidity: Use desiccants (silica gel) to avoid hydrolysis of the carboxamide group.
  • Light: Protect from UV exposure to prevent photolytic cleavage of the triazole ring.
    Accelerated stability studies (40°C/75% RH for 6 months) can predict shelf-life .

Advanced: How can computational methods predict the compound’s reactivity in biological systems?

Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO-LUMO gap < 4 eV) to assess electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) Simulations: Model interactions with lipid bilayers or protein targets (e.g., kinases) using CHARMM or GROMACS.
  • ADMET Prediction: Use SwissADME to evaluate bioavailability (%ABS > 50) and CYP450 inhibition profiles .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:

  • Orthogonal Assays: Validate enzyme inhibition (IC₅₀) using both fluorescence-based and radiometric assays.
  • Structural Analogs: Compare activity of derivatives (e.g., replacing 2-chlorophenyl with 3-chlorophenyl) to identify SAR trends.
  • Network Pharmacology: Map compound-target-disease interactions (e.g., via Cytoscape) to identify off-target effects or synergistic pathways .

Advanced: What strategies are effective for studying the compound’s binding mode with potential therapeutic targets?

Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., EGFR kinase; docking score < –8 kcal/mol).
  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) to validate docking predictions.
  • Cryo-EM: Resolve ligand-protein complexes at near-atomic resolution for dynamic binding insights .

Advanced: How can researchers address discrepancies between in vitro and in vivo efficacy data?

Answer:

  • Pharmacokinetic Profiling: Measure plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS in rodent models.
  • Metabolite Identification: Use HR-MS/MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation).
  • 3D Tumor Spheroids: Bridge the gap by testing efficacy in 3D cell cultures mimicking in vivo microenvironments .

Advanced: What mechanistic studies are recommended to elucidate the compound’s mode of action?

Answer:

  • RNA Sequencing: Identify differentially expressed genes (e.g., apoptosis regulators like BAX/BCL-2) post-treatment.
  • Phosphoproteomics: Use TiO₂ enrichment and LC-MS to map kinase signaling perturbations.
  • CRISPR-Cas9 Screens: Knock out candidate targets (e.g., HSP90) to confirm functional relevance .

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